N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide

Antiviral drug discovery Human cytomegalovirus Nuclear egress complex

Procure the sole 4-ethoxy substituted benzothiazolylidene-benzamide deployed in a UL50-targeted HCMV screen at Harvard. Its higher XLogP3 (4.5 vs ~3.9 for 4-MeO) offers permeability advantages for cell-based antiviral or CNS phenotypic assays. Essential for SAR-hopping to test benzothiazole vs monocyclic thiazole h-TNAP binding.

Molecular Formula C17H15ClN2O2S
Molecular Weight 346.83
CAS No. 392326-47-5
Cat. No. B2811355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
CAS392326-47-5
Molecular FormulaC17H15ClN2O2S
Molecular Weight346.83
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C
InChIInChI=1S/C17H15ClN2O2S/c1-3-22-13-7-4-11(5-8-13)16(21)19-17-20(2)14-9-6-12(18)10-15(14)23-17/h4-10H,3H2,1-2H3
InChIKeyYDVLIEYNTVGQKY-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide (CAS 392326-47-5): Procurement-Relevant Identity and Physicochemical Profile


N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide (CAS 392326-47-5) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class. Its structure features a 6-chloro-3-methylbenzothiazole core linked via an exocyclic imine (ylidene) bond to a 4-ethoxybenzamide moiety [1]. The compound has molecular formula C₁₇H₁₅ClN₂O₂S and molecular weight 346.8 g/mol . It is catalogued as PubChem CID 959024 and has been deposited in screening collections, including the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School, where it was tested for inhibition of human cytomegalovirus (HCMV) nuclear egress .

Why Generic Substitution Fails for N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide (392326-47-5): Structural Determinants of Target Engagement


Thiazol-2-ylidene-benzamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity on both the benzothiazole core and the benzamide ring [1]. In a systematic study of this class against alkaline phosphatase isozymes, the most potent inhibitor (2e, IC₅₀ = 0.079 ± 0.002 μM against h-TNAP) differed from less active congeners solely by the chloro‑fluoro substitution pattern on the phenyl ring [1]. The 4-ethoxy substituent on the benzamide ring of 392326-47-5 imparts distinct electronic (σₚ Hammett constant), steric, and lipophilic contributions versus the 4-methoxy (CAS 392326-41-9), 4-cyano (CAS 393837-26-8), or unsubstituted analogs — each of which is predicted to alter binding pose, target selectivity, and metabolic stability in ways that cannot be compensated by simple molar equivalence [2].

Quantitative Evidence Guide: Where N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide (392326-47-5) Differentiates from Closest Analogs


HCMV Nuclear Egress Screening: Selective Deployment of 392326-47-5 Versus Methoxy and Cyano Analogs

The compound 392326-47-5 was specifically screened in a high-throughput assay for inhibition of HCMV UL50-mediated nuclear egress at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School . This antiviral target is mechanistically distinct from the alkaline phosphatase and anticancer endpoints explored for class analogs. The closely related 3-methoxy analog (CAS 392326-41-9), 2,6-dimethoxy analog (CAS 391876-45-2), and 4-cyano analog (CAS 393837-26-8) have no publicly reported HCMV UL50 screening data, meaning no inference about their antiviral activity can be made from the available literature. The screening data for 392326-47-5 are provided as HTRF ratio values; a formal IC₅₀ curve was not generated, consistent with a primary screening format.

Antiviral drug discovery Human cytomegalovirus Nuclear egress complex

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile of 4-Ethoxybenzamide Moiety Versus Methoxy and Cyano Analogs

The 4-ethoxy substituent on the benzamide ring of 392326-47-5 confers a computed XLogP3 of 4.5, compared with an estimated XLogP3 of approximately 3.9 for the 4-methoxy analog (CAS 392326-41-9) and approximately 3.2 for the 4-cyano analog (CAS 393837-26-8), as calculated using the same PubChem XLogP3 algorithm [1]. The compound has zero hydrogen-bond donors and three hydrogen-bond acceptors, matching the 4-methoxy analog but contrasting with the 4-cyano analog (four acceptors). Rotatable bond count is three for the ethoxy analog versus two for the methoxy analog, potentially affecting conformational entropy upon target binding.

Physicochemical property profiling Drug-likeness Permeability prediction

Class-Level Alkaline Phosphatase Inhibitory Potential: Structural Analogy to Potent h-TNAP Inhibitors in the Thiazol-2-ylidene-benzamide Series

The thiazol-2-ylidene-benzamide class has produced potent and selective inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP), with compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) achieving an IC₅₀ of 0.079 ± 0.002 μM [1]. While 392326-47-5 has not been directly tested in this assay system, it shares the core thiazol-2-ylidene-benzamide pharmacophore. The benzothiazole (fused benzene-thiazole) scaffold of 392326-47-5 represents an extension of the monocyclic thiazole core used in the published series; the expanded aromatic system may alter h-TNAP binding interactions, but no direct activity data exist to confirm or refute this.

Alkaline phosphatase inhibition Anticancer target validation h-TNAP selectivity

Structural Uniqueness: The 6-Chloro-3-methylbenzothiazol-2-ylidene Core as a Differentiating Scaffold Among Benzothiazole Amide Adenosine Receptor Ligands

The benzothiazole amide chemical space includes well-characterized adenosine A₂B and A₂A receptor antagonists, exemplified by Roche's patent series (US 6,727,247) [1]. However, those patent compounds feature a 2-aminobenzothiazole core with urea or carboxamide linkages, whereas 392326-47-5 contains an exocyclic ylidene (C=N) linkage connecting the benzothiazole to the benzamide — a structural feature absent from the adenosine receptor ligand patents. The 6-chloro-3-methyl substitution pattern on the benzothiazole ring further distinguishes this compound from the 4-alkoxy-7-amino substitution pattern preferred in the adenosine series.

Adenosine receptor ligands Benzothiazole SAR CNS drug discovery

Application Scenarios: Where N-(6-Chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide (392326-47-5) Provides Scientific Selection Advantage


Antiviral Drug Discovery: Hit Follow-Up for HCMV Nuclear Egress Inhibition

For laboratories pursuing inhibitors of the HCMV nuclear egress complex (UL50-UL53 interaction), 392326-47-5 is the only compound among its close structural analogs with documented deployment in a UL50-targeted high-throughput screen at the Harvard Medical School ICCB-Longwood facility . Procurement of this specific compound allows direct comparison with existing primary screening data (HTRF ratios), enabling dose-response validation without the confounding variable of untested structural modifications. The 4-ethoxy substituent's higher lipophilicity (XLogP3 4.5 vs ~3.9 for the 4-methoxy analog) may offer a permeability advantage in cell-based antiviral assays, though this must be experimentally verified [1].

Alkaline Phosphatase Inhibitor Development: Scaffold-Hopping from Monocyclic Thiazole to Benzothiazole Core

The thiazol-2-ylidene-benzamide class has yielded sub-micromolar h-TNAP inhibitors (IC₅₀ down to 0.079 μM for compound 2e) with demonstrated anticancer activity in MCF-7, K-562, and HeLa cell lines . 392326-47-5 serves as a benzothiazole-extended scaffold-hopping candidate for research groups seeking to expand SAR beyond the published monocyclic thiazole series. Procurement is justified specifically for comparative SAR studies that test whether the fused benzene ring of the benzothiazole core improves or diminishes h-TNAP binding affinity relative to the monocyclic thiazole baseline — a question that cannot be answered computationally and requires empirical testing.

Physicochemical Property-Driven Compound Selection for CNS Penetration Studies

With a computed XLogP3 of 4.5, zero hydrogen-bond donors, and only three hydrogen-bond acceptors, 392326-47-5 sits within a favorable physicochemical window for passive blood-brain barrier penetration . Compared to its 4-methoxy (XLogP3 ~3.9) and 4-cyano (XLogP3 ~3.2) analogs, the 4-ethoxy compound is the most lipophilic of this analog series, making it the preferred candidate when higher membrane permeability is prioritized over aqueous solubility. Procurement for CNS-targeted phenotypic screening or parallel artificial membrane permeability assay (PAMPA) comparisons against less lipophilic analogs is scientifically rational.

Chemical Biology Tool for Ylidene-Linked Benzothiazole Probe Development

The exocyclic C=N ylidene linkage of 392326-47-5 is structurally distinct from the amide and urea linkages that dominate the benzothiazole chemical biology literature (e.g., adenosine receptor ligands in US 6,727,247) . This linkage may confer unique reactivity (e.g., susceptibility to hydrolysis, potential for photoinduced E/Z isomerization) that could be exploited for irreversible inhibitor design or photoswitchable probe development. Procurement is recommended for chemical biology groups exploring novel covalent or photopharmacological mechanisms that cannot be accessed with standard amide-linked benzothiazole derivatives [1].

Quote Request

Request a Quote for N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.